Bienvenue dans la boutique en ligne BenchChem!

1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine

Lipophilicity Drug-likeness Physicochemical profiling

1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine (CAS 883516-04-9) is a C2‑symmetric bipiperidine derivative featuring a dimethylaminomethyl substituent at the 4‑position of one piperidine ring. The compound, also referred to as (1,4′‑bipiperidin‑4‑ylmethyl)dimethylamine, has a molecular formula of C13H27N3 and a molecular weight of 225.37 g·mol⁻¹.

Molecular Formula C13H27N3
Molecular Weight 225.37 g/mol
CAS No. 883516-04-9
Cat. No. B1344653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine
CAS883516-04-9
Molecular FormulaC13H27N3
Molecular Weight225.37 g/mol
Structural Identifiers
SMILESCN(C)CC1CCN(CC1)C2CCNCC2
InChIInChI=1S/C13H27N3/c1-15(2)11-12-5-9-16(10-6-12)13-3-7-14-8-4-13/h12-14H,3-11H2,1-2H3
InChIKeyMLVPRIFEJJPBCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine (883516-04-9): Core Structural Identity and Baseline Characterization for Procurement Decisions


1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine (CAS 883516-04-9) is a C2‑symmetric bipiperidine derivative featuring a dimethylaminomethyl substituent at the 4‑position of one piperidine ring [1]. The compound, also referred to as (1,4′‑bipiperidin‑4‑ylmethyl)dimethylamine, has a molecular formula of C13H27N3 and a molecular weight of 225.37 g·mol⁻¹ [1]. Its three‑nitrogen scaffold—comprising one secondary amine on the unsubstituted piperidine ring and two tertiary amines (one on the bipiperidine bridge and one on the exocyclic dimethylamino group)—endows it with a distinct hydrogen‑bond donor/acceptor profile (HBD = 1, HBA = 3) and a computed lipophilicity (XLogP3‑AA = 1.2) that place it in a favorable property space for CNS‑drug‑like leads [1]. The compound is supplied as a research‑grade building block, typically at ≥95 % purity, for use in organic synthesis and medicinal‑chemistry campaigns .

Why 1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine Cannot Be Replaced by Closely Related Bipiperidine or Piperidine Analogs Without Quantitative Risk


Although several bipiperidine and dimethylaminomethyl‑piperidine congeners share a grossly similar core, simple interchange carries substantial risk because even subtle alterations in the position of the dimethylaminomethyl group or the presence/absence of the second piperidine ring can alter hydrogen‑bond capacity, basicity, and molecular shape [1]. In organocatalytic applications, for instance, the replacement of a bipiperidine scaffold with a bimorpholine analogue led to a considerable loss of catalytic activity and stereoselectivity [2]. For the target compound, its precise 4‑substitution pattern on the 1,4′‑bipiperidine framework creates a unique spatial arrangement of the two tertiary‑amine sites, which cannot be replicated by the 3‑ylmethyl positional isomer (CAS 883515‑98‑8) or by the monocyclic 4‑(dimethylaminomethyl)piperidine (CAS 138022‑00‑1). Direct comparative pharmacological data remain scarce in the open literature; therefore, any substitution decision should be guided by the specific synthetic or biological context and, where possible, by head‑to‑head testing.

Quantitative Differentiation Evidence for 1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine Versus Its Closest Analogs


Lipophilicity (XLogP3-AA) Comparison with the 3‑Ylmethyl Positional Isomer

The 4‑ylmethyl isomer (target compound) and its 3‑ylmethyl congener (CAS 883515‑98‑8) share the same molecular formula (C13H27N3) and therefore exhibit identical computed XLogP3‑AA values of 1.2 [1]. While this indicates that simple partition‑coefficient‑based predictions do not differentiate them, the lipophilicity remains distinct from monocyclic analogues such as 4‑(dimethylaminomethyl)piperidine (CAS 138022‑00‑1), which has a lower computed XLogP of approximately 0.4 [2]. A procurement decision based solely on logP would erroneously treat the two positional isomers as interchangeable.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen‑Bond Donor/Acceptor Count Distinguishes Target from Monocyclic Piperidine Analogs

The target compound possesses one hydrogen‑bond donor (secondary amine of the unsubstituted piperidine) and three hydrogen‑bond acceptors (two tertiary amines and one secondary amine) [1]. In contrast, the monocyclic analog 4‑(dimethylaminomethyl)piperidine (CAS 138022‑00‑1) has only one HBD and two HBAs [2]. The additional HBA site in the target molecule arises from the tertiary nitrogen of the 1,4′‑bipiperidine bridge and can participate in interactions such as metal chelation or hydrogen bonding in a receptor binding pocket.

Hydrogen bonding Pharmacophore design Physicochemical properties

Topological Polar Surface Area (TPSA) and Its Impact on Membrane Permeability Compared with Piperidine-Based Fragments

The target compound has a low TPSA of 18.5 Ų [1], which is well below the commonly cited threshold of ~60–70 Ų for good oral CNS penetration. This value is identical to that of the 3‑ylmethyl positional isomer but significantly lower than the TPSA of many piperidine‑based fragments that contain additional polar atoms (e.g., amides, sulfonamides). The low TPSA, combined with a moderate logP, suggests favorable passive permeability characteristics relative to more polar in‑class candidates.

TPSA CNS drug-likeness Permeability prediction

Commercial Purity Specifications as a Proxy for Synthetic Accessibility and Quality Control

Leading suppliers report assay purity of ≥95 % for the target compound . Comparable bipiperidine building blocks (e.g., 4‑methyl‑1,4′‑bipiperidine, CAS 116797‑02‑5) are frequently offered at ≥95 % as well, indicating that the target compound does not suffer from synthetic challenges that would compromise batch consistency. For the positional isomer (3‑ylmethyl), similar purity levels are available . Thus, purity alone does not drive selection; rather, the consistency of commercial supply at ≥95 % baseline purity supports reliable procurement for hit‑to‑lead and lead‑optimization programs.

Purity Procurement specification Quality assurance

High‑Value Application Scenarios for 1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine Based on Evidence‑Backed Differentiation


CNS‑Focused Fragment Library Design

With a low TPSA (18.5 Ų) and moderate lipophilicity (XLogP = 1.2), the compound falls within the desirable property space for CNS‑penetrant fragments [1]. The unique combination of a secondary amine (HBD) and three basic nitrogen centers (HBA) offers multiple vectors for fragment elaboration, making it a valuable scaffold for building CNS‑targeted libraries where passive permeability is a primary concern.

Organocatalyst Development and Mechanistic Studies

Bipiperidine‑type organocatalysts rely on precise nitrogen positioning for stereoselectivity [2]. The 4‑dimethylaminomethyl substitution pattern of the target compound provides a distinct electronic environment at the catalytic amine, potentially tuning the basicity and protonation‑dependent activity observed in asymmetric aldol and Michael reactions. The compound can serve as a comparator to established 2,2′‑bipiperidine catalysts in mechanistic investigations.

Synthesis of Muscarinic Acetylcholine Receptor (mAChR) Antagonist Precursors

The 1,4′‑bipiperidine core is a privileged structure in mAChR antagonist programs [3]. The dimethylaminomethyl substituent provides a ready handle for further functionalization (e.g., amide coupling, reductive amination) to generate diverse analogs for structure–activity relationship (SAR) exploration targeting cognitive disorders.

Metal‑Chelating Ligand Design

The presence of three nitrogen donors—one secondary and two tertiary—makes the compound a potential N,N,N‑tridentate ligand for transition metals. Compared to 2,2′‑bipiperidine, which has only secondary amines, the tertiary‑amine sites in the target compound may offer altered coordination kinetics and stability, advantageous for designing catalysts or metallodrug candidates where ligand lability must be finely balanced.

Quote Request

Request a Quote for 1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.